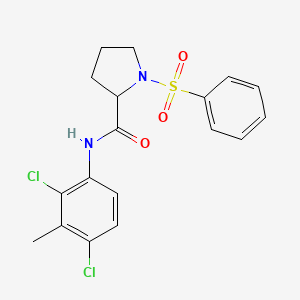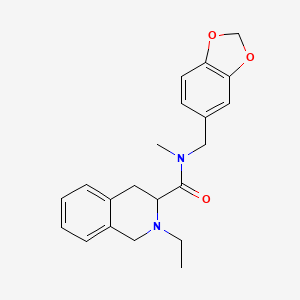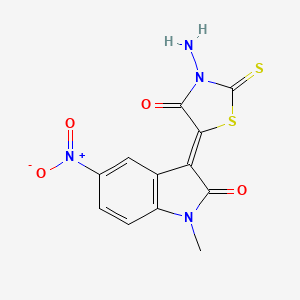![molecular formula C18H22BrNO5 B4006115 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid](/img/structure/B4006115.png)
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid
概要
説明
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.
Formation of 1-Bromo-2-naphthol: 1-bromonaphthalene is then hydroxylated to produce 1-bromo-2-naphthol.
Ether Formation: The hydroxyl group of 1-bromo-2-naphthol is reacted with 2-chloroethylamine to form the ether linkage.
Amine Alkylation: The resulting compound is further reacted with butan-1-amine to introduce the amine group.
Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
Substitution Products: Azides, nitriles.
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal agent.
Materials Science: Used in the synthesis of organic semiconductors.
Biological Studies: Employed as a probe in studying enzyme mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Uniqueness
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine is unique due to its specific structural features, such as the ether linkage and the presence of both bromonaphthalene and butan-1-amine moieties. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO.C2H2O4/c1-2-3-10-18-11-12-19-15-9-8-13-6-4-5-7-14(13)16(15)17;3-1(4)2(5)6/h4-9,18H,2-3,10-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXBFGNBGJFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4006035.png)

![2-[4-(3-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4006045.png)
![Diethyl 2-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]propanedioate](/img/structure/B4006053.png)
![Prop-2-en-1-yl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4006056.png)
![1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006057.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4006058.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4006064.png)
![2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4006072.png)


![1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006117.png)
![N'-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006126.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)
